4,4'-Oxydi(~15~N)aniline
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(4-(15N)azanylphenoxy)(15N)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c13-9-1-5-11(6-2-9)15-12-7-3-10(14)4-8-12/h1-8H,13-14H2/i13+1,14+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLBLWEWZXPIGSM-SBAVNFSASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)OC2=CC=C(C=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[15NH2])OC2=CC=C(C=C2)[15NH2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70736182 | |
| Record name | 4,4'-Oxydi(~15~N)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70736182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
287476-22-6 | |
| Record name | 4,4'-Oxydi(~15~N)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70736182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 287476-22-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 4,4 Oxydi 15n Aniline and Analogous 15n Labeled Amines
Strategies for Regioselective ¹⁵N Isotopic Incorporation in Aromatic Amines
The introduction of a ¹⁵N atom at a specific position within an aromatic amine is a fundamental challenge in synthetic organic chemistry. The methods to achieve this can be broadly categorized into precursor-based synthesis and techniques involving the cleavage and re-formation of carbon-nitrogen bonds.
Precursor-Based Synthesis of ¹⁵N-Labeled Aniline (B41778) Derivatives
A primary strategy for synthesizing ¹⁵N-labeled aniline derivatives involves the use of ¹⁵N-enriched precursors. This approach ensures that the isotope is incorporated from the outset of the synthetic sequence. Common ¹⁵N sources include ¹⁵N-labeled ammonia (B1221849), nitrates, or other small nitrogen-containing molecules. alexotech.com
For instance, the synthesis of 4-nitroaniline-¹⁵N₂ can be achieved by first preparing 4-nitrochlorobenzene-¹⁵N through the nitration of chlorobenzene (B131634) with ¹⁵N-labeled nitric acid. The subsequent amination of this intermediate with ¹⁵N-labeled ammonia yields the desired doubly labeled product with high isotopic purity. The use of ¹⁵N-labeled nitric acid, often generated in situ from sodium nitrate-¹⁵N (Na¹⁵NO₃), is a key step in introducing the first ¹⁵N atom into the nitro group.
Another precursor-based approach involves the use of ¹⁵N-labeled anthranilic acid for the selective labeling of tryptophan residues in proteins, a process that highlights the utility of specifically labeled aromatic precursors in complex biological systems. d-nb.info While not a direct synthesis of aniline, this demonstrates the principle of using a pre-labeled aromatic ring to introduce a ¹⁵N atom into a larger structure.
¹⁵N Incorporation via C-N Bond Cleavage and Re-formation Pathways
An alternative to precursor-based synthesis is the direct isotopic exchange of nitrogen atoms within an existing aromatic amine. This often involves the challenging cleavage of the stable aromatic carbon-nitrogen (C-N) bond, followed by the formation of a new C-¹⁵N bond. researchgate.net
One innovative method involves a nitrogen replacement process that uses glycine-¹⁵N to directly incorporate a ¹⁵N atom into anilines. rsc.orgnih.gov This process is driven by the dearomatization of the aniline and the aromatization of a glycine-¹⁵N derived intermediate. rsc.orgnih.gov This strategy allows for the preparation of a variety of ¹⁵N-labeled aromatic heterocycles. rsc.orgnih.gov
More recent advancements have focused on the skeletal editing of nitrogen heteroaromatics. nih.govresearchgate.netchemrxiv.org These methods activate the nitrogen atom in the ring, often through triflylation, which facilitates a ring-opening and ring-closing sequence with a ¹⁵N-labeled nucleophile, such as ¹⁵N-aspartate. nih.govchemrxiv.org This "atom swap" allows for the direct conversion of a ¹⁴N-heterocycle to its ¹⁵N-isotopolog under mild conditions. nih.govchemrxiv.org While primarily demonstrated on nitrogen heterocycles like pyridines and pyrimidines, the underlying principles could potentially be adapted for aniline derivatives. researchgate.netnih.govnih.gov
These C-N bond cleavage and re-formation strategies offer a powerful tool for late-stage isotopic labeling, where the ¹⁵N atom is introduced at the end of a synthetic sequence, which can be more efficient than carrying the isotope through a multi-step synthesis.
Synthesis of the 4,4'-Oxydianiline (B41483) Core Structure with Targeted ¹⁵N Enrichment
The synthesis of 4,4'-oxydianiline, and specifically its ¹⁵N-labeled isotopologue, hinges on the formation of the central diphenyl ether linkage and the subsequent or concurrent introduction of the nitrogen atoms. A common and effective strategy involves the preparation of a dinitrophenyl ether intermediate followed by reduction.
Methodologies for the Preparation of Di(nitrophenyl) Ethers as Intermediates
The formation of the diaryl ether bond is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. A classic approach involves the condensation of an alkali metal salt of a nitrophenol with a nitrohaloarene. For the synthesis of 4,4'-dinitrodiphenyl ether, this translates to the reaction of a p-nitrophenolate salt with p-chloronitrobenzene. google.com The reaction is often carried out in a polar aprotic solvent like dimethylacetamide (DMAC) or dimethylformamide (DMF). google.comtandfonline.compatsnap.com
Several patents describe optimized conditions for this reaction, including specific temperature profiles and solvent ratios to ensure high yields and purity. google.compatsnap.compatsnap.com For example, conducting the reaction under vacuum can help to remove water and drive the reaction to completion. google.com Variations of this method include using different bases, such as sodium nitrite (B80452) and sodium bicarbonate, with p-nitrochlorobenzene in solvents like DMF, DMA, or DMSO. patsnap.com
A general method for synthesizing 3,5-dinitrophenyl aryl ethers involves the condensation of phenols with 1,3,5-trinitrobenzene (B165232) in the presence of solid potassium carbonate (K₂CO₃) in dipolar aprotic solvents. mathnet.ru While this produces a different isomer, the underlying principle of nucleophilic aromatic substitution to form a diaryl ether is the same.
These methods provide a robust framework for creating the core dinitrodiphenyl (B12803432) ether structure, which is the immediate precursor to the desired diamine.
Reductive ¹⁵N-Labeling Strategies for Diaminodiphenyl Ethers
Once the 4,4'-dinitrodiphenyl ether is synthesized, the final step is the reduction of the two nitro groups to amino groups. To produce 4,4'-Oxydi(¹⁵N)aniline, this reduction must be performed in a way that incorporates the ¹⁵N isotope if it has not been introduced earlier. However, the more common strategy is to have the ¹⁵N atoms already present in the dinitro precursor.
If starting from unlabeled 4,4'-dinitrodiphenyl ether, a reductive amination approach would be necessary, though this is less direct. Reductive amination typically involves the reaction of a carbonyl compound with an amine in the presence of a reducing agent. masterorganicchemistry.comresearchgate.net Adapting this to a nitro compound would be a non-standard application.
The more straightforward and widely used method is the reduction of a pre-labeled 4,4'-di(nitro-¹⁵N)diphenyl ether. Standard reduction methods can be employed for this transformation. Catalytic hydrogenation is a common and clean method, often utilizing catalysts such as palladium on carbon (Pd/C). google.com This method is advantageous as it avoids the use of stoichiometric metal reductants and produces water as the primary byproduct. One patented process describes the catalytic hydrogenation of 4,4'-dinitrodiphenyl ether in an alcohol solvent, followed by crystallization and sublimation to yield high-purity 4,4'-diaminodiphenyl ether. google.com
Other reduction methods, such as using iron powder in the presence of an acid (e.g., hydrochloric acid), have been used industrially but are often associated with lower yields and significant waste production. google.com
By combining the synthesis of a ¹⁵N-labeled dinitrodiphenyl ether intermediate with a clean reduction method like catalytic hydrogenation, high-purity 4,4'-Oxydi(¹⁵N)aniline can be efficiently prepared.
Advanced Synthetic Approaches for Tailored ¹⁵N Isotopologues
The development of advanced synthetic methods allows for the creation of specifically tailored ¹⁵N isotopologues, which are invaluable for sophisticated analytical techniques like NMR spectroscopy and mass spectrometry. These methods go beyond simple uniform labeling to place ¹⁵N atoms at precise locations within a molecule, sometimes in combination with other isotopes like ¹³C and ²H.
The ability to selectively label specific sites in a molecule is crucial for resolving complex NMR spectra and for mechanistic studies. sigmaaldrich.comsigmaaldrich.com For example, in protein NMR, selective labeling of certain amino acid residues helps to simplify crowded spectra. nih.govutoronto.caportlandpress.com While these examples are from biochemistry, the principles are applicable to the synthesis of small molecules.
For 4,4'-oxydianiline, a tailored isotopologue might involve labeling only one of the two nitrogen atoms, or creating a molecule that is also labeled with ¹³C at specific positions in the aromatic rings. This would require a highly controlled, multi-step synthesis where labeled building blocks are introduced at specific stages.
Recent breakthroughs in skeletal editing and C-N bond activation offer promising avenues for creating such tailored isotopologues. rsc.orgnih.govnih.govresearchgate.netchemrxiv.org For instance, a strategy could be envisioned where an unlabeled 4-amino-4'-nitrodiphenyl ether is synthesized, and then the nitro group is reduced and the resulting amine is subjected to a nitrogen exchange reaction to introduce a single ¹⁵N atom.
Advanced Spectroscopic Characterization and Structural Elucidation of 4,4 Oxydi 15n Aniline
Nitrogen-15 (B135050) Nuclear Magnetic Resonance (¹⁵N NMR) Spectroscopy
Nitrogen-15 Nuclear Magnetic Resonance (¹⁵N NMR) spectroscopy stands as a powerful, albeit challenging, analytical technique for the structural elucidation of nitrogen-containing compounds. For a molecule such as 4,4'-Oxydi(¹⁵N)aniline, which is isotopically labeled at the nitrogen positions, ¹⁵N NMR provides direct and unparalleled insight into the electronic environment of the amine functionalities. This section delves into the principles of ¹⁵N NMR, the advanced experimental techniques used to overcome its inherent limitations, and the analysis of chemical shift data to probe the molecular structure.
Principles of ¹⁵N NMR
Nuclear Magnetic Resonance (NMR) spectroscopy is based on the quantum mechanical property of nuclear spin. byjus.comlibretexts.org While nitrogen has two NMR-active isotopes, ¹⁴N and ¹⁵N, the ¹⁵N isotope is almost exclusively used for high-resolution studies. The more abundant isotope, ¹⁴N (99.63% natural abundance), has a nuclear spin (I) of 1, which gives it a non-spherical charge distribution known as a nuclear quadrupole moment. This quadrupole moment interacts with local electric field gradients, leading to very rapid nuclear relaxation and consequently, extremely broad NMR signals, often rendering them unobservable in high-resolution spectra.
In contrast, the ¹⁵N nucleus has a spin of I=1/2, similar to ¹H and ¹³C. technologynetworks.com This spherical charge distribution means it lacks a quadrupole moment, resulting in significantly longer relaxation times and the ability to produce sharp, well-resolved NMR signals. However, ¹⁵N NMR spectroscopy faces a significant sensitivity challenge due to two primary factors:
Low Natural Abundance: The ¹⁵N isotope constitutes only 0.37% of naturally occurring nitrogen.
Low Gyromagnetic Ratio (γ): The gyromagnetic ratio of ¹⁵N is negative and its magnitude is only about 10% of that of the proton (¹H). Since the sensitivity of an NMR experiment is proportional to γ³, the inherent receptivity of ¹⁵N is exceptionally low.
For the target compound, 4,4'-Oxydi(¹⁵N)aniline, the challenge of low natural abundance is overcome by isotopic enrichment, making ¹⁵N NMR a highly feasible and informative technique.
Advantages of ¹⁵N NMR
Despite its low sensitivity, ¹⁵N NMR offers several distinct advantages for the structural analysis of nitrogenous compounds:
Wide Chemical Shift Range: The ¹⁵N chemical shift range spans over 1000 parts per million (ppm), which is much larger than that for ¹H or ¹³C. This wide dispersion minimizes signal overlap, even in complex molecules, making it easier to resolve and assign individual nitrogen resonances.
High Sensitivity to Electronic Environment: The ¹⁵N chemical shift is exquisitely sensitive to the local electronic structure. libretexts.org It is significantly influenced by factors such as hybridization, oxidation state, bond angles, substituent effects, protonation, and intermolecular interactions like hydrogen bonding. This sensitivity allows ¹⁵N NMR to serve as a precise probe of the chemical environment around the nitrogen atom.
Direct Observation of Key Functional Groups: In molecules like 4,4'-Oxydi(¹⁵N)aniline, the nitrogen atoms are central to the amine functionality. ¹⁵N NMR allows for the direct observation of these key sites, providing information that can only be inferred indirectly from other NMR techniques. It is a non-destructive technique that provides detailed structural information in solution or solid state. azooptics.com
Table 1: Comparison of NMR Properties for Nitrogen Isotopes
| Property | ¹⁴N | ¹⁵N |
|---|---|---|
| Natural Abundance (%) | 99.63 | 0.37 |
| Nuclear Spin (I) | 1 | 1/2 |
| Quadrupole Moment (Q/m²) | 2.044 x 10⁻² | 0 |
| Gyromagnetic Ratio (10⁷ rad T⁻¹s⁻¹) | 1.934 | -2.7126 |
| Typical Linewidth | Very Broad | Sharp |
To counteract the inherently low sensitivity of the ¹⁵N nucleus, a suite of advanced NMR pulse sequences has been developed. These techniques are essential for obtaining high-quality spectra in a reasonable timeframe, especially for samples at natural abundance, and they are highly effective for isotopically enriched compounds like 4,4'-Oxydi(¹⁵N)aniline.
Inverse-detected, or proton-detected, experiments are the cornerstone of modern ¹⁵N NMR. Instead of directly observing the low-sensitivity ¹⁵N nucleus, these two-dimensional (2D) experiments detect the high-sensitivity ¹H nucleus. The Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Quantum Coherence (HMQC) experiments generate a 2D correlation map showing which protons are directly bonded to which nitrogen atoms. muni.czlibretexts.org
The basic principle of these experiments involves a three-step magnetization transfer process:
Polarization Transfer: Magnetization is transferred from the abundant, high-sensitivity protons to the directly attached, low-sensitivity ¹⁵N nuclei. This transfer is mediated through the one-bond scalar coupling (¹J(¹⁵N-¹H)) and typically uses a pulse sequence element called INEPT (see section 3.1.2.2). google.com
Chemical Shift Evolution: The transferred magnetization is allowed to evolve for a variable time period (t₁). During this time, it is modulated by the characteristic precession frequency (chemical shift) of the ¹⁵N nucleus.
Reverse Transfer and Detection: The frequency-labeled magnetization is transferred back to the protons for detection during the acquisition time (t₂).
Because the signal is detected on the ¹H nucleus, the experiment benefits from the proton's higher gyromagnetic ratio and shorter relaxation times, leading to a dramatic increase in sensitivity compared to direct ¹⁵N detection. For 4,4'-Oxydi(¹⁵N)aniline, an ¹H-¹⁵N HSQC spectrum would show a cross-peak correlating the chemical shift of the -NH₂ protons with the chemical shift of the ¹⁵N nucleus to which they are attached.
The Insensitive Nuclei Enhanced by Polarization Transfer (INEPT) pulse sequence is a fundamental building block for many modern NMR experiments, including HSQC. wikipedia.org It was designed specifically to enhance the signal of insensitive nuclei like ¹⁵N and ¹³C that are J-coupled to protons. blogspot.com The enhancement arises from the transfer of the larger spin polarization of the protons to the nitrogen nuclei. wikipedia.org
The key advantages of the INEPT technique are:
Signal Enhancement: The theoretical signal enhancement is proportional to the ratio of the gyromagnetic ratios of the proton and the target nucleus (γH/γN). For ¹⁵N, this provides a potential enhancement factor of approximately 10. blogspot.comwisc.edu
Faster Repetition Rate: The repetition rate of the experiment is governed by the relaxation time (T₁) of the protons, which are typically much shorter than the T₁ values for ¹⁵N. This allows for more scans to be acquired in a given amount of time, further improving the signal-to-noise ratio. blogspot.com
Accommodation of Negative γ: The INEPT sequence works effectively for nuclei with negative gyromagnetic ratios, such as ¹⁵N, where other enhancement methods like the Nuclear Overhauser Effect (NOE) can lead to signal cancellation. wikipedia.orgwisc.edu
A related pulse sequence, Distortionless Enhancement by Polarization Transfer (DEPT), is also widely used, particularly for ¹³C NMR, but can be applied to ¹⁵N as well. DEPT provides better performance than INEPT when there is a wide range of J-coupling values. wisc.edu
4,4'-Oxydianiline (B41483) is a critical monomer used in the synthesis of high-performance aromatic polyimides, such as Kapton. researchgate.net The characterization of these resulting polymers in their solid, functional state requires the use of solid-state NMR (ssNMR) spectroscopy. researchgate.netrsc.org
In the solid state, strong anisotropic interactions (like chemical shift anisotropy and dipolar coupling) cause extreme line broadening, which would obscure the spectral information. To obtain high-resolution spectra, ssNMR employs two key techniques:
Magic-Angle Spinning (MAS): The solid sample is spun at a high frequency (several kilohertz) at an angle of 54.74° (the "magic angle") with respect to the external magnetic field. This rapidly reorients the molecules, effectively averaging the anisotropic interactions to zero and resulting in sharp spectral lines.
Cross-Polarization (CP): To overcome the low sensitivity and long T₁ relaxation times of ¹⁵N in the solid state, cross-polarization is used. nih.gov Similar to INEPT, CP transfers magnetization from the abundant ¹H spins to the rare ¹⁵N spins, but it does so in the solid state through dipolar couplings. This provides a significant signal enhancement and allows the experiment to be repeated at the faster ¹H relaxation rate.
By using ¹⁵N CP/MAS ssNMR on polyimides synthesized from 4,4'-Oxydi(¹⁵N)aniline, researchers can probe the polymer structure, identify the degree of imidization, study polymer chain dynamics, and investigate degradation pathways under stress. acs.orgnih.gov
The ¹⁵N chemical shift (δ¹⁵N) is a highly sensitive parameter that reflects the shielding of the nitrogen nucleus by its surrounding electrons. An analysis of these shifts in 4,4'-Oxydi(¹⁵N)aniline and related compounds provides detailed information about the electronic structure at the nitrogen centers. acs.org
The electron density around a nitrogen nucleus is influenced by several factors:
Hybridization: The ¹⁵N chemical shift is strongly dependent on the hybridization state of the nitrogen. For example, sp³-hybridized amines are significantly more shielded (appear at a lower ppm value) than sp²-hybridized imines or sp-hybridized nitriles.
Substituent Effects: Electron-donating groups (EDGs) attached to the aromatic ring increase the electron density on the nitrogen atom of the amine group. This increased shielding results in an upfield shift (lower ppm value). Conversely, electron-withdrawing groups (EWGs) decrease the electron density, deshielding the nucleus and causing a downfield shift (higher ppm value). nih.govacs.org In 4,4'-Oxydi(¹⁵N)aniline, the ether oxygen acts as a substituent on the aniline (B41778) rings, influencing the nitrogen chemical shifts.
Resonance and Delocalization: In aromatic amines, the nitrogen lone pair can delocalize into the π-system of the benzene (B151609) ring. mdpi.com The extent of this delocalization, which affects the shielding of the nitrogen, can be modulated by substituents on the ring. libretexts.org
Solvent and Hydrogen Bonding Effects: Intermolecular interactions, particularly hydrogen bonding with solvent molecules, can significantly alter the electronic environment of the amine nitrogen and thus its chemical shift.
For substituted anilines, empirical equations have been developed to calculate the ¹⁵N chemical shift based on additive contributions from substituents at the ortho, meta, and para positions. nih.gov Such analyses allow for the prediction and interpretation of the chemical shifts observed for 4,4'-Oxydi(¹⁵N)aniline.
Table 2: Typical ¹⁵N NMR Chemical Shifts for Aniline and Related Compounds
| Compound | Substituent (para to -NH₂) | ¹⁵N Chemical Shift (δ, ppm)a | Effect on Shielding |
|---|---|---|---|
| Aniline | -H | -324.5 | Reference |
| p-Methoxyaniline | -OCH₃ (EDG) | -330.1 | Shielding (Upfield Shift) |
| p-Toluidine | -CH₃ (EDG) | -326.8 | Shielding (Upfield Shift) |
| p-Chloroaniline | -Cl (EWG) | -320.6 | Deshielding (Downfield Shift) |
| p-Nitroaniline | -NO₂ (Strong EWG) | -307.3 | Strong Deshielding (Downfield Shift) |
| 4,4'-Oxydianiline (Predicted) | -OAr (EDG) | ~ -328 to -332 | Shielding (Upfield Shift) |
aChemical shifts are referenced to CH₃NO₂ (0 ppm) and converted from original data referenced to NH₃. The values for substituted anilines are representative and can vary with solvent. ingentaconnect.comresearchgate.netfigshare.com The phenoxy group (-OAr) in 4,4'-oxydianiline is an electron-donating group, and therefore the nitrogen atoms are expected to be more shielded compared to aniline, resulting in an upfield shift to a value more negative than -324.5 ppm.
Spin-Spin Coupling Constants (J-couplings) for Connectivity and Stereochemical Information (~¹H-¹⁵N, ¹³C-¹⁵N, ¹⁵N-¹⁵N)
Spin-spin coupling, or J-coupling, is a crucial NMR parameter that provides through-bond connectivity information, offering insights into the molecular structure. In ¹⁵N-labeled compounds like 4,4'-Oxydi(¹⁵N)aniline, the analysis of coupling constants between ¹⁵N and other nuclei such as ¹H and ¹³C, and potentially between the two ¹⁵N nuclei, can elucidate the electronic environment and spatial relationships within the molecule.
The magnitude of one-bond ¹H-¹⁵N coupling constants (¹J(¹⁵N,¹H)) is influenced by the hybridization of the nitrogen atom and the nature of its substituents. For aniline derivatives, a linear relationship has been observed between the ¹⁵N–¹H spin coupling constant and the amino group stretching frequency in infrared spectroscopy rsc.org. These coupling constants are sensitive to the electronic effects of substituents on the aromatic ring.
Similarly, ¹³C-¹⁵N coupling constants provide valuable information about the C-N bond character. The one-bond coupling (¹J(¹³C,¹⁵N)) is directly related to the s-character of the bond, while two- and three-bond couplings (²J(¹³C,¹⁵N) and ³J(¹³C,¹⁵N)) can help in assigning carbon signals and deducing conformational preferences. The selective ¹⁵N-labeling of molecules allows for the appearance of these additional spin-spin coupling constants, which significantly aids in structural determination nih.gov.
While direct through-bond ¹⁵N-¹⁵N coupling over the eight bonds separating the two nitrogen atoms in 4,4'-Oxydi(¹⁵N)aniline would be negligible, through-space interactions or the study of oligomeric or polymeric derivatives could potentially reveal such couplings. More relevant is the concept of spin-relayed transfer of polarization between ¹⁵N nuclei in molecules where they are in closer proximity, which has been shown to be efficient up to two chemical bonds nih.gov.
A representative table of expected J-coupling constants in aniline-like structures is provided below.
| Coupling Type | Number of Bonds | Typical Range (Hz) | Information Provided |
| ¹J(¹⁵N,¹H) | 1 | 70 - 95 | Hybridization, substituent effects |
| ²J(¹⁵N,¹H) | 2 | 1 - 15 | Connectivity, conformation |
| ³J(¹⁵N,¹H) | 3 | 0 - 5 | Connectivity, conformation |
| ¹J(¹³C,¹⁵N) | 1 | 5 - 20 | C-N bond character, hybridization |
| ²J(¹³C,¹⁵N) | 2 | 1 - 10 | Connectivity, substituent effects |
| ³J(¹³C,¹⁵N) | 3 | 0 - 5 | Connectivity, conformation |
Applications of ¹⁵N NMR in Probing Tautomerism, Rotamerism, and Conformational Dynamics
¹⁵N NMR spectroscopy is a powerful tool for investigating dynamic processes such as tautomerism, rotamerism, and conformational dynamics, due to the sensitivity of the ¹⁵N chemical shift to the local electronic environment.
In the case of 4,4'-Oxydi(¹⁵N)aniline, while tautomerism of the amino group is not expected under normal conditions, the molecule's flexibility allows for the study of rotamerism and conformational dynamics. The molecule possesses two main axes of rotation: the C-N bonds and the C-O-C ether linkage.
Rotation around the C-N bonds can be influenced by solvent and temperature, and this can be monitored by changes in the ¹⁵N NMR spectrum. Similarly, the diaryl ether linkage allows for a significant degree of conformational freedom. Variable temperature ¹⁵N NMR studies can provide insights into the energy barriers for these rotational processes. The investigation of backbone motions on picosecond to millisecond timescales can be achieved using ¹⁵N relaxation experiments nih.gov.
For more complex systems, such as peptides containing modified amino acids, natural-abundance ¹⁵N NMR experiments, including two-dimensional T2-filter [¹H–¹⁵N] HSQC, can be used to characterize conformational dynamics on the millisecond timescale mdpi.com. Although 4,4'-Oxydi(¹⁵N)aniline is a smaller molecule, similar principles can be applied to study its dynamic behavior in different environments.
Hyperpolarization Techniques (e.g., PHIP, Dissolution DNP) for Enhanced ¹⁵N Signal-to-Noise in Solution
A significant challenge in ¹⁵N NMR is its low sensitivity due to the low natural abundance of the ¹⁵N isotope and its low gyromagnetic ratio. Hyperpolarization techniques can overcome this limitation by dramatically increasing the nuclear spin polarization, leading to signal enhancements of several orders of magnitude.
Parahydrogen-Induced Polarization (PHIP) is a method that transfers the spin order from parahydrogen (a nuclear spin isomer of H₂) to a target nucleus, such as ¹⁵N, through a hydrogenation reaction rsc.org. For a molecule like 4,4'-Oxydi(¹⁵N)aniline, a precursor with an unsaturated bond would need to be synthesized. Catalytic hydrogenation of this precursor with parahydrogen would lead to a hyperpolarized product nih.gov. The PHIP by Side Arm Hydrogenation (PHIP-SAH) is a related technique that can be used to polarize molecules without altering their core structure rsc.org.
Dissolution Dynamic Nuclear Polarization (dDNP) is another powerful hyperpolarization technique. In dDNP, a sample is polarized in the solid state at very low temperatures and high magnetic fields by transferring the high polarization of electron spins from a stable radical to the nuclear spins ethz.chnih.gov. The hyperpolarized solid sample is then rapidly dissolved with a hot solvent, and the resulting hyperpolarized solution is transferred to an NMR spectrometer for detection dtu.dkdtu.dk. This technique is broadly applicable and does not require a specific functional group for hydrogenation, making it suitable for direct hyperpolarization of 4,4'-Oxydi(¹⁵N)aniline.
These hyperpolarization methods enable the acquisition of high-quality ¹⁵N NMR data in a fraction of the time required for conventional experiments, facilitating detailed structural and dynamic studies.
Mass Spectrometry-Based Characterization of ¹⁵N-Labeled Species
High-Resolution Mass Spectrometry for Isotopic Purity and Molecular Formula Confirmation
High-resolution mass spectrometry (HRMS) is an indispensable tool for the characterization of isotopically labeled compounds. It provides highly accurate mass measurements, which allow for the unambiguous confirmation of the molecular formula and the determination of isotopic purity.
For 4,4'-Oxydi(¹⁵N)aniline, HRMS can precisely measure the mass of the molecular ion, distinguishing it from ions with the same nominal mass but different elemental compositions. The high resolving power of modern mass spectrometers, such as time-of-flight (TOF) and Orbitrap analyzers, allows for the separation of the isotopic peaks of the ¹⁵N-labeled compound from any unlabeled or partially labeled species researchgate.netresearchgate.netalmacgroup.com.
The isotopic purity can be calculated from the relative intensities of the mass spectral peaks corresponding to the unlabeled, singly labeled, and doubly labeled species, after correcting for the natural isotopic abundance of other elements in the molecule nih.gov. This is crucial for quantitative studies where the degree of labeling must be accurately known.
| Parameter | Method | Application to 4,4'-Oxydi(¹⁵N)aniline |
| Molecular Formula Confirmation | HRMS (e.g., TOF, Orbitrap) | Accurate mass measurement of the [M+H]⁺ ion to confirm the elemental composition C₁₂H₁₂¹⁵N₂O. |
| Isotopic Purity Determination | HRMS | Measurement of the relative intensities of the ions corresponding to the unlabeled (C₁₂H₁₂¹⁴N₂O), singly labeled (C₁₂H₁₂¹⁴N¹⁵NO), and doubly labeled (C₁₂H₁₂¹⁵N₂O) species. |
Tandem Mass Spectrometry (MS/MS) for Fragment Analysis and Label Localization
Tandem mass spectrometry (MS/MS) is a powerful technique for structural elucidation, involving the isolation of a specific ion (the precursor ion), its fragmentation, and the analysis of the resulting fragment ions (product ions). For ¹⁵N-labeled compounds, MS/MS is particularly useful for confirming the location of the isotopic label within the molecule.
In an MS/MS experiment of 4,4'-Oxydi(¹⁵N)aniline, the molecular ion would be selected and subjected to collision-induced dissociation (CID) or other fragmentation methods. The resulting fragmentation pattern would be analyzed to identify fragments containing the ¹⁵N atoms. By comparing the MS/MS spectra of the labeled and unlabeled compound, the mass shifts in the fragment ions can be used to pinpoint the location of the ¹⁵N labels. For example, fragments containing the aniline moieties would show a mass shift corresponding to the presence of a ¹⁵N atom, confirming that the label is on the nitrogen atoms as expected nih.govresearchgate.net. This technique provides a high degree of confidence in the structural assignment of the labeled compound.
Multi-Isotope Imaging Mass Spectrometry (NanoSIMS) for Microscopic Isotopic Distribution
Multi-Isotope Imaging Mass Spectrometry, particularly Nanoscale Secondary Ion Mass Spectrometry (NanoSIMS), is a high-resolution imaging technique that can map the elemental and isotopic composition of a sample surface with nanoscale resolution nih.gov. This technique sputters the sample surface with a primary ion beam, and the resulting secondary ions are analyzed by a mass spectrometer.
While typically applied to biological or material science samples, NanoSIMS could be used to study the microscopic distribution of 4,4'-Oxydi(¹⁵N)aniline within a matrix, such as a polymer blend or a biological tissue. By monitoring the signals for ¹²C¹⁴N⁻ and ¹²C¹⁵N⁻, it is possible to generate an image that shows the spatial distribution of the ¹⁵N-labeled compound nih.gov. This can provide valuable information about the miscibility, aggregation, or localization of the compound at a sub-micrometer scale. The high sensitivity of NanoSIMS allows for the detection of low concentrations of the labeled species mdpi.com.
Isotopic Correction Algorithms for Natural Abundance and Tracer Impurity Effects in Quantitative Analysisuni-regensburg.de
In the quantitative analysis of 4,4'-Oxydi(¹⁵N)aniline using mass spectrometry, the measured mass isotopologue distribution (MID) does not directly represent the true extent of ¹⁵N incorporation. researchgate.net This discrepancy arises from two primary confounding factors: the natural abundance of other heavy isotopes within the molecule and the presence of isotopic impurities in the labeled tracer itself. nih.gov Therefore, to achieve accurate quantification, raw mass spectrometry data must be processed using specialized isotopic correction algorithms. researchgate.netnih.gov These algorithms are essential for deconvoluting the raw data to distinguish the mass shifts caused by the ¹⁵N labels from those caused by other isotopes. nih.gov
Natural Isotopic Abundance
Atoms such as carbon, hydrogen, and oxygen naturally exist as a mixture of isotopes. For instance, carbon is predominantly ¹²C, but it also contains approximately 1.1% of the heavier ¹³C isotope. Similarly, oxygen contains small amounts of ¹⁷O and ¹⁸O. In a molecule like 4,4'-Oxydianiline (C₁₂H₁₂N₂O), the collective contribution of these naturally abundant heavy isotopes results in satellite peaks in the mass spectrum at masses higher than the monoisotopic mass (M+1, M+2, etc.). researchgate.net
When analyzing 4,4'-Oxydi(¹⁵N)aniline, the signal measured for the fully labeled species (with two ¹⁵N atoms) is not pure. It is convoluted by contributions from molecules that have fewer ¹⁵N labels but contain one or more heavy isotopes like ¹³C. researchgate.net For example, an unlabeled molecule of 4,4'-Oxydianiline containing one ¹³C atom will contribute to the M+1 peak, while a molecule with two ¹³C atoms or one ¹⁸O atom will contribute to the M+2 peak. This latter contribution can interfere with the signal from the desired 4,4'-Oxydi(¹⁵N)aniline.
Correction for natural abundance is typically performed using matrix-based algorithms. A correction matrix is constructed based on the elemental composition of the analyte and the known natural abundance of all its constituent isotopes. This matrix allows for the calculation of the theoretical isotopic distribution for an unlabeled molecule, which can then be used to subtract the natural abundance contributions from the measured spectrum. nih.gov
Table 1: Theoretical Isotopic Distribution for Unlabeled 4,4'-Oxydianiline due to Natural Abundance This table shows the calculated relative intensities of the first three isotopologues (M, M+1, M+2) of unlabeled 4,4'-Oxydianiline based on the natural abundance of constituent isotopes.
| Isotopologue | Relative Intensity (%) | Primary Contributing Isotopes |
| M (C₁₂H₁₂¹⁴N₂O) | 100.00 | ¹²C, ¹H, ¹⁴N, ¹⁶O |
| M+1 | 13.38 | ¹³C, ¹⁵N, ²H |
| M+2 | 0.96 | ¹³C₂, ¹⁸O |
Tracer Isotopic Impurity
The synthesis of isotopically labeled compounds like 4,4'-Oxydi(¹⁵N)aniline is rarely perfect, resulting in a product that is not 100% pure in its isotopic composition. researchgate.net The labeled standard will invariably contain a certain percentage of the unlabeled (¹⁴N₂) or partially labeled (¹⁴N¹⁵N) species. This isotopic impurity in the tracer must be accounted for during quantitative analysis. nih.gov
If not corrected, the presence of unlabeled analyte in the tracer will lead to an underestimation of the analyte's concentration in the sample. Correction algorithms address this by incorporating the purity of the tracer, which is typically provided by the manufacturer or determined experimentally. The algorithm adjusts the measured intensities based on the known distribution of labeled and unlabeled species in the standard. researchgate.net
Correction Algorithms in Practice
Modern analytical software, such as IsoCorrectoR and AccuCor2, integrates algorithms to correct for both natural abundance and tracer impurity simultaneously. nih.govnih.gov The general process can be represented by the following matrix equation:
C = M⁻¹ × R
Where:
C is the vector of corrected, true isotopologue fractions.
M is the correction matrix, which combines the effects of natural abundance and tracer impurity.
R is the vector of raw, measured isotopologue fractions.
The correction matrix (M) is constructed by calculating the expected measured distribution for each pure isotopologue. For instance, the first column of the matrix would describe the measured signal distribution (M, M+1, M+2, etc.) for a pure, unlabeled molecule, accounting for natural abundance. The subsequent columns would do the same for the singly and doubly ¹⁵N-labeled molecules. The system is then solved for C using methods like non-negative least-squares to ensure physically meaningful results. nih.gov
Table 2: Simulated Data Correction for Quantitative Analysis of 4,4'-Oxydi(¹⁵N)aniline This interactive table simulates a raw mass spectrometry dataset for a sample containing 4,4'-Oxydi(¹⁵N)aniline and shows the theoretical corrected values after applying an isotopic correction algorithm. The simulation assumes a tracer purity of 98% for the di-¹⁵N species and accounts for natural isotopic abundance.
| Mass Peak | Measured Relative Intensity (%) | Corrected Relative Intensity (%) |
| M (Unlabeled) | 15.0 | 2.5 |
| M+1 | 5.0 | 2.0 |
| M+2 (Di-¹⁵N Labeled) | 80.0 | 95.5 |
The successful application of these correction algorithms is paramount for the accurate quantitative analysis of 4,4'-Oxydi(¹⁵N)aniline, ensuring that the final reported concentrations are free from the systematic errors introduced by natural isotopic overlap and tracer impurities.
Applications in Mechanistic Investigations and Reaction Pathway Elucidation Utilizing 4,4 Oxydi 15n Aniline
Elucidation of Reaction Mechanisms via Kinetic Isotope Effects (KIEs) Involving Nitrogen
The substitution of ¹⁴N with ¹⁵N in 4,4'-oxydianiline (B41483) can lead to a change in the rate of a chemical reaction, a phenomenon known as the Nitrogen Kinetic Isotope Effect (¹⁵N-KIE). wikipedia.org This effect arises from the difference in zero-point vibrational energies between the C-¹⁴N and C-¹⁵N bonds. wikipedia.org By precisely measuring the rates of reactions involving both the labeled and unlabeled 4,4'-oxydianiline, researchers can gain critical insights into the transition state of the rate-determining step.
A primary ¹⁵N-KIE (where the N-atom is directly involved in bond breaking or formation in the rate-limiting step) greater than unity (k¹⁴/k¹⁵ > 1) suggests a weakening of the C-N bond in the transition state. Conversely, an inverse KIE (k¹⁴/k¹⁵ < 1) indicates a strengthening or stiffening of the bonds to the nitrogen atom in the transition state. science-and-fun.de
In the context of polymerization reactions where 4,4'-oxydianiline is a common monomer, such as in the formation of polyimides, the ¹⁵N-KIE can help to elucidate the mechanism of the polycondensation reaction. For instance, a significant primary ¹⁵N-KIE would provide strong evidence for the nucleophilic attack of the amine nitrogen being a part of the rate-determining step.
Table 1: Illustrative ¹⁵N Kinetic Isotope Effects in Amine Reactions
| Reaction Type | Amine Substrate | k¹⁴/k¹⁵ | Implication for Rate-Determining Step |
| Enzymatic Deamination | Cytidine | 1.0109 - 1.0158 | C-N bond cleavage is partially rate-determining. science-and-fun.de |
| Amine Oxidation | N,N'-dibenzyl-1,4-diaminopropane | Not specified for ¹⁵N | C-H bond cleavage measured by ¹³C KIE. psu.edu |
| Electrophilic Aromatic Halogenation | Dimethenamid | Not specified for ¹⁵N | Halogen addition is rate-controlling. acs.org |
While direct experimental ¹⁵N-KIE data for reactions involving 4,4'-Oxydi(¹⁵N)aniline is not extensively reported in publicly available literature, the principles are well-established and its use could provide definitive evidence for mechanistic steps in various reactions, including polymerization and degradation processes.
Tracing Nitrogen Atom Rearrangements and Bond Transformations
The use of ¹⁵N as a stable isotopic label provides an unambiguous method for tracing the fate of nitrogen atoms throughout a chemical reaction or a multi-step synthesis. wikipedia.org This is particularly valuable in studying complex molecular rearrangements and bond transformations where the nitrogen atoms of 4,4'-Oxydi(¹⁵N)aniline might migrate or be incorporated into new chemical entities.
One significant application lies in the study of the thermal degradation of polyimides derived from 4,4'-oxydianiline. wikipedia.orgresearchgate.net By synthesizing a polyimide using 4,4'-Oxydi(¹⁵N)aniline, researchers can monitor the thermal decomposition process using techniques like mass spectrometry. The ¹⁵N label allows for the precise identification of nitrogen-containing fragments, helping to map out the degradation pathways and understand the mechanisms of bond scission and rearrangement. nih.gov For example, it would be possible to determine whether the ether linkage or the C-N bonds are more susceptible to cleavage at elevated temperatures and to trace the formation of nitrogen-containing gases or char.
Furthermore, ¹⁵N labeling is instrumental in studying reactions where aniline (B41778) derivatives undergo rearrangements. rsc.org The labeled nitrogen atoms act as markers, enabling the tracking of their positions in the final products, which is crucial for confirming or refuting proposed reaction mechanisms.
Investigation of Electron Transfer Processes and Radical Intermediates involving Nitrogen
Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for studying species with unpaired electrons, such as radical intermediates. researchgate.netrsc.orgnih.gov When 4,4'-Oxydi(¹⁵N)aniline is oxidized to its radical cation, the unpaired electron will interact with the ¹⁵N nuclei, leading to a characteristic hyperfine splitting in the EPR spectrum. This is in contrast to the triplet splitting pattern observed with the more abundant ¹⁴N isotope (nuclear spin I=1). The simpler doublet splitting from ¹⁵N (I=1/2) can simplify complex EPR spectra and provide more precise information about the electronic environment of the nitrogen atom in the radical species. unibo.it
The magnitude of the ¹⁵N hyperfine coupling constant is directly proportional to the spin density on the nitrogen atom. This allows researchers to map the distribution of the unpaired electron within the radical cation of 4,4'-Oxydi(¹⁵N)aniline and understand how it is influenced by the molecular structure and the surrounding environment. Such studies are crucial for understanding electron transfer processes and the reactivity of the radical intermediates formed during chemical or electrochemical oxidation. mdpi.com
Table 2: Representative Hyperfine Coupling Constants for Nitrogen-Centered Radicals
| Radical Species | Isotope | Hyperfine Coupling Constant (Gauss) |
| Aminyl Radical (RNH•) | ¹⁴N | ~11.6 |
| Aminyl Radical (RNH•) | ¹H (N-H) | ~3.6 |
| Nitroxide Radical | ¹⁴N | ~14-16 |
| Pyrazine Radical Cation | ¹⁴N | Large coupling observed |
Studies of Polymerization Mechanisms and Curing Chemistry using ¹⁵N-Labeled Monomers
4,4'-Oxydianiline is a key monomer in the synthesis of high-performance polyimides. wikipedia.org The polymerization process typically involves the reaction of the diamine with a dianhydride to form a poly(amic acid) precursor, which is then thermally or chemically cyclized (cured) to the final polyimide. researchgate.net The use of 4,4'-Oxydi(¹⁵N)aniline allows for detailed mechanistic studies of both the polymerization and curing steps using ¹⁵N NMR spectroscopy. nih.gov
¹⁵N NMR can be used to monitor the disappearance of the amine monomer and the appearance of the amide linkages in the poly(amic acid) and subsequently the imide rings in the final polymer. nih.gov The chemical shift of the ¹⁵N nucleus is highly sensitive to its chemical environment, providing a direct probe of the reaction progress. science-and-fun.denih.gov By comparing the rates of imidization for a series of ¹⁵N-labeled aromatic diamines, including 4,4'-Oxydi(¹⁵N)aniline, it is possible to correlate the reactivity of the diamine with its electronic structure, as reflected in the initial ¹⁵N NMR chemical shift of the unreacted amine. nih.gov This information is invaluable for optimizing the curing profiles of polyimide resins to achieve desired material properties.
Table 3: Illustrative ¹⁵N NMR Chemical Shifts for Monitoring Imidization
| Compound Type | Functional Group | Typical ¹⁵N Chemical Shift Range (ppm vs. NH₃) |
| Aromatic Amine | -NH₂ | 40 - 60 princeton.edu |
| Amide (in poly(amic acid)) | -C(O)NH- | 110 - 160 princeton.edu |
| Imide (in polyimide) | -C(O)N(R)C(O)- | 170 - 180 princeton.edu |
Solvent Effects and Solvation Dynamics on Nitrogen-Containing Reaction Centers
The ¹⁵N chemical shift of 4,4'-Oxydi(¹⁵N)aniline will vary depending on the solvent's polarity, hydrogen-bonding capability, and other specific interactions. nih.govnih.gov By systematically studying these solvent-induced shifts, researchers can gain insights into the nature and strength of the interactions between the solvent and the nitrogen lone pair. For example, in proton-donating solvents, hydrogen bonding to the amine nitrogen will lead to a deshielding effect and a downfield shift in the ¹⁵N NMR spectrum. wikipedia.org
These studies are crucial for understanding how the solvent environment modulates the nucleophilicity of the amine groups, which is a key factor in many reactions, including the aforementioned polymerization processes. The data obtained can help in the rational selection of solvents to control reaction rates and product distributions.
Table 4: Illustrative Solvent-Dependent ¹⁵N Chemical Shifts for an Aromatic Amine (Aniline)
| Solvent | ¹⁵N Chemical Shift (ppm vs. NH₃) |
| CDCl₃ | ~59.5 spectrabase.com |
| Acetone-d₆ | Not readily available |
| Benzene-d₆ | Not readily available |
| DMSO-d₆ | Not readily available |
Computational and Theoretical Perspectives on 4,4 Oxydi 15n Aniline Reactivity and Spectroscopy
Quantum Mechanical (QM) Calculations for Predicting ¹⁵N NMR Parameters
Quantum mechanical calculations have become a powerful tool for the accurate prediction of NMR parameters, offering a way to assign and interpret complex spectra.
Density Functional Theory (DFT) has emerged as a robust method for the calculation of NMR chemical shifts. rsc.orgnih.govnih.gov The Gauge-Including Atomic Orbital (GIAO) method is commonly employed within DFT frameworks to predict isotropic chemical shifts with a high degree of accuracy. rsc.orgnih.gov For ¹⁵N NMR, systematic investigations using DFT-GIAO at levels of theory such as B3LYP/cc-pVDZ have demonstrated the ability to predict chemical shifts within a ±9.56 ppm range for many organic molecules, excluding primary amines. rsc.org Such calculations are invaluable for distinguishing between regioisomers, tautomers, and different protonation states. rsc.orgdntb.gov.ua
The accuracy of these predictions is contingent on the choice of functional and basis set. For instance, comparisons between different DFT methods (BP86, B97D, HSEH1PBE, PBE1PBE, B3PW91, and TPSSTPSS) with various basis sets have shown that the choice of computational level can significantly impact the correlation between calculated and experimental chemical shifts. nih.gov
Below is an interactive table summarizing the performance of a common DFT method for ¹⁵N chemical shift prediction.
| Computational Method | Basis Set | Typical Error Range (ppm) | Key Applications |
| DFT-GIAO (B3LYP) | cc-pVDZ | ±9.56 | Regioisomer and tautomer identification rsc.org |
| DFT (various functionals) | TZVP | Varies | High accuracy prediction of chemical shifts nih.gov |
Solvent effects can significantly influence NMR spectra, and computational models are crucial for understanding these interactions. cas.cznih.govresearchgate.netunn.edu.ng Standard dielectric continuum models may not always be sufficient to accurately capture the nuances of solute-solvent interactions. nih.govresearchgate.net More sophisticated approaches, such as combined cluster/continuum models, where the first solvation shell is treated explicitly, often yield more accurate predictions of spectroscopic parameters, provided they are dynamically averaged. cas.cznih.gov
The choice of the molecular dynamics model used to generate the cluster geometries can also have a strong impact on the calculated chemical shifts and coupling constants. cas.cznih.govresearchgate.net This sensitivity underscores the importance of accurately modeling the local solvent environment to achieve reliable predictions of NMR parameters in solution.
| Solvent Modeling Approach | Description | Strengths | Limitations |
| Dielectric Continuum Models | Solvent is treated as a continuous medium with a specific dielectric constant. | Computationally efficient. | May not accurately capture specific solute-solvent interactions. nih.govresearchgate.net |
| Cluster/Continuum Models | The first solvation shell is treated explicitly, with the bulk solvent as a continuum. | Provides a more detailed picture of the local solvent environment. cas.cznih.gov | Computationally more demanding. |
| Explicit Solvent Models | All solvent molecules are treated individually. | Highest level of detail and accuracy. | Very computationally expensive. |
Molecular Dynamics (MD) Simulations to Probe Conformational Landscapes
Molecular dynamics simulations are a powerful computational technique for exploring the conformational landscape of molecules over time. nih.govresearchgate.netnih.gov By simulating the atomic motions of a molecule, MD can reveal the different conformations that a molecule can adopt and the transitions between them. nih.gov This is particularly important for flexible molecules like 4,4'-oxydianiline (B41483), where the ether linkage allows for considerable conformational freedom.
Conclusion and Future Research Directions
Synthesis and Application Advancements in ¹⁵N Labeling Technologies
The first key transformation is the synthesis of a ¹⁵N-labeled nitroaromatic precursor. This can be achieved through nitration of an appropriate aromatic substrate using a ¹⁵N-labeled nitrating agent, such as ¹⁵N-nitric acid or a derivative. For the synthesis of the intermediate 4,4'-dinitrodiphenyl ether, a common route is the Ullmann condensation. wikipedia.orgorganic-chemistry.org This reaction typically involves the copper-catalyzed coupling of an aryl halide with a phenol. wikipedia.org To introduce the ¹⁵N label, one could start with ¹⁵N-labeled p-chloronitrobenzene or p-nitrophenol. For instance, the reaction of p-nitrochlorobenzene with the sodium salt of p-nitrophenol in a polar organic solvent is a known industrial method. google.com Modern variations of the Ullmann condensation may utilize catalysts like copper iodide (CuI) to reduce reaction temperatures and improve yields. google.com
The subsequent and final step is the catalytic reduction of the nitro groups in the resulting 4,4'-di(~¹⁵N)nitrodiphenyl ether to amine functionalities. This reduction is commonly carried out using catalytic hydrogenation with catalysts such as palladium on carbon (Pd/C) in an alcohol solvent. google.com This method is favored over older techniques, like the use of iron powder and hydrochloric acid, due to its cleaner reaction profile and higher product quality. google.com
Recent advancements in ¹⁵N labeling technologies offer alternative strategies. For example, methods for the direct incorporation of ¹⁵N into aromatic rings are continually being developed. rsc.org These advancements are crucial for improving the efficiency and accessibility of ¹⁵N-labeled compounds for a wide range of research applications.
Integration of ¹⁵N-Labeled 4,4'-Oxydi(¹⁵N)aniline in Multidisciplinary Research
The primary utility of 4,4'-Oxydi(~¹⁵N)aniline lies in its role as a monomer for the synthesis of ¹⁵N-labeled polyimides and other high-performance polymers. The presence of the ¹⁵N isotope provides a sensitive spectroscopic handle to investigate the structure, dynamics, and degradation of these materials in ways not possible with their unlabeled analogues.
Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly powerful technique that benefits from ¹⁵N labeling. researchgate.netrsc.org While natural abundance ¹⁵N NMR is possible, the low natural abundance (0.37%) and lower gyromagnetic ratio of ¹⁵N result in low sensitivity. researchgate.net Isotopic enrichment with ¹⁵N dramatically enhances the signal-to-noise ratio, enabling a suite of advanced NMR experiments.
In the field of polymer science, ¹⁵N solid-state NMR can be used to monitor the curing process of polyimides derived from 4,4'-Oxydi(~¹⁵N)aniline. nasa.govacs.org The chemical shift of the ¹⁵N nucleus is highly sensitive to its local electronic environment. This sensitivity allows researchers to track the conversion of the amic acid precursor to the final imide structure, providing detailed kinetic and mechanistic information about the imidization process. nasa.gov Furthermore, the technique can be employed to study the degradation of polyimides under various environmental stressors, such as heat and humidity, by observing changes in the ¹⁵N NMR spectrum that indicate chemical modifications to the polymer backbone. acs.org
The integration of ¹⁵N-labeled 4,4'-Oxydianiline (B41483) extends beyond polymer chemistry into materials science and analytical chemistry. For instance, labeled polyimides can be used as reference materials for the development and validation of new analytical techniques aimed at characterizing complex polymer systems.
Emerging Trends in Isotopic Tracing and Mechanistic Elucidation Methodologies
Isotopic tracing is a fundamental technique for unraveling the intricate details of chemical reaction mechanisms. britannica.comwikipedia.orgresearchgate.netnih.gov The use of ¹⁵N-labeled compounds like 4,4'-Oxydi(~¹⁵N)aniline is central to this approach, particularly in the study of polymerization reactions and material degradation pathways.
By strategically placing the ¹⁵N label within the monomer, researchers can follow the fate of the nitrogen atoms throughout the polymerization process. This allows for the unambiguous identification of reaction intermediates and the elucidation of complex reaction networks. For example, in the synthesis of polyimides, ¹⁵N labeling can help to confirm the proposed reaction mechanism and identify any potential side reactions that may affect the final properties of the polymer.
Moreover, isotopic tracing with ¹⁵N is invaluable for studying the degradation mechanisms of polymers. By exposing a ¹⁵N-labeled polyimide to harsh conditions and analyzing the degradation products using techniques like mass spectrometry, it is possible to determine which chemical bonds are breaking and how the polymer structure is changing over time. This information is critical for designing more durable and long-lasting materials.
Emerging trends in this field include the use of multi-isotope labeling strategies, where ¹³C and ¹⁵N are used in conjunction to provide even more detailed mechanistic insights. alfa-chemistry.com Additionally, advances in analytical instrumentation, particularly in mass spectrometry and NMR spectroscopy, are continuously improving the sensitivity and resolution of isotopic tracing experiments, allowing for the study of increasingly complex systems.
Potential for Novel Material Development Guided by ¹⁵N Insights
The insights gained from studies using ¹⁵N-labeled 4,4'-Oxydianiline have the potential to guide the development of novel materials with enhanced properties. By understanding the fundamental relationships between monomer structure, polymerization mechanism, and final material properties, scientists can rationally design new polymers with tailored characteristics.
For example, a detailed understanding of the curing process, obtained through ¹⁵N NMR studies, can lead to the optimization of reaction conditions to produce polyimides with improved thermal stability, mechanical strength, and chemical resistance. Similarly, insights into degradation mechanisms can inform the development of strategies to enhance the durability and lifespan of these materials in demanding applications.
Q & A
Basic Research Questions
Q. What are the standard methods for synthesizing 4,4'-Oxydianiline and confirming its purity in academic research?
- Methodological Answer : Synthesis typically involves a two-step process: (1) condensation of 4-aminophenol derivatives under controlled pH and temperature, followed by (2) purification via recrystallization using polar aprotic solvents like dimethylacetamide (DMAc). Purity is confirmed using nuclear magnetic resonance (¹H/¹³C NMR) for structural validation and high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) to quantify residual impurities. Cross-referencing with spectral libraries (e.g., PubChem CID 7579) ensures accuracy .
Q. How is 4,4'-Oxydianiline characterized for its role in polyimide synthesis?
- Methodological Answer : Its diamine functionality enables copolymerization with dianhydrides (e.g., 4,4'-oxydiphthalic anhydride) via a one-step thermal imidization method. Researchers monitor reaction progress using Fourier-transform infrared spectroscopy (FTIR) to track the disappearance of amine (–NH₂) peaks at ~3300 cm⁻¹ and the emergence of imide carbonyl (C=O) bands at ~1720 cm⁻¹. Solution viscosity (2000–6000 cP) and film-forming properties are critical metrics for evaluating polyimide suitability in flexible electronics .
Q. What analytical techniques are recommended for quantifying trace 4,4'-Oxydianiline in environmental matrices?
- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI+) is preferred for sensitivity. Sample preparation involves solid-phase extraction (SPE) using C18 cartridges, with deuterated internal standards (e.g., aniline-d₅) to correct for matrix effects. Detection limits ≤0.1 μg/L are achievable with optimized collision-induced dissociation (CID) parameters .
Advanced Research Questions
Q. How does isotopic labeling (¹⁵N) affect the spectroscopic and thermal properties of 4,4'-Oxydianiline-based polymers?
- Methodological Answer : ¹⁵N labeling shifts NMR signals due to altered nuclear spin (e.g., ¹⁵N NMR δ = ~40 ppm vs. ~−350 ppm for ¹⁴N). Isotopic substitution reduces vibrational entropy, increasing glass transition temperatures (Tg) by 5–10°C, as measured by differential scanning calorimetry (DSC). Researchers must account for isotopic dilution effects in kinetic studies of polymer degradation .
Q. How can researchers resolve contradictions in reported thermal stability data for polyimides derived from 4,4'-Oxydianiline?
- Methodological Answer : Discrepancies often arise from varying imidization protocols. To standardize results: (1) Conduct thermogravimetric analysis (TGA) under inert gas (N₂) at 10°C/min, noting the 5% weight-loss temperature (Td₅%). (2) Correlate residual stress in thin films (via laser interferometry) with annealing conditions. Contradictory data may stem from incomplete solvent removal or side reactions during synthesis .
Q. What strategies mitigate carcinogenic risks when handling 4,4'-Oxydianiline in laboratory settings?
- Methodological Answer : Due to its classification as a suspected carcinogen (per EU risk assessments), researchers must use glove boxes with HEPA filtration for powder handling. In vitro assays (e.g., Ames test) should precede in vivo studies to evaluate mutagenicity. Exposure biomarkers like urinary o-toluidine adducts are monitored for occupational safety compliance .
Q. How does 4,4'-Oxydianiline behave in environmental persistence and mobility (PMT/vPvM) assessments?
- Methodological Answer : Computational models (e.g., QSARs) predict log Dow = 0.2, indicating moderate hydrophilicity and potential groundwater mobility. Experimental half-life (t₁/₂) in aerobic soils is ~80 days, requiring biodegradation screening (OECD 301C) to validate persistence. Transformation products (e.g., nitro derivatives) must be profiled using high-resolution mass spectrometry (HRMS) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
